molecular formula C10H12O4 B1594241 2,3-Dihydroxypropyl benzoate CAS No. 3376-59-8

2,3-Dihydroxypropyl benzoate

Cat. No. B1594241
CAS RN: 3376-59-8
M. Wt: 196.2 g/mol
InChI Key: SFCPXHKCMRZQAC-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl benzoate is a chemical compound with the molecular formula C10H12O4 . It is used in various applications in the field of organic chemistry .


Synthesis Analysis

The synthesis of 2,3-Dihydroxypropyl benzoate can be performed by the direct esterification of glycerol and benzoic acid . Another method involves the oxidation of Benzoyl glycerol to Benzoyloxy acetaldehyde using sodium periodate in dichloromethane at room temperature .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxypropyl benzoate consists of 14 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .


Chemical Reactions Analysis

The chemical stability of 2,3-Dihydroxypropyl benzoate can be influenced by transesterification reactions to an extent comparable to hydrolysis . The presence of 2,3-Dihydroxypropyl 4-hydroxybenzoate in the solution containing glycerol and boric acid was confirmed by 1H-NMR spectroscopy .


Physical And Chemical Properties Analysis

2,3-Dihydroxypropyl benzoate is a solid or liquid at room temperature . It has a molecular weight of 196.2 . The compound has a density of 1.259g/cm3 .

Safety and Hazards

The safety information for 2,3-Dihydroxypropyl benzoate indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 2,3-Dihydroxypropyl benzoate are not mentioned in the search results, the compound’s potential uses in various chemical reactions and its role in the field of organic chemistry suggest that it could be a subject of future research and development .

properties

IUPAC Name

2,3-dihydroxypropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCPXHKCMRZQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872268
Record name 2,3-Dihydroxypropyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxypropyl benzoate

CAS RN

3376-59-8
Record name 1-Monobenzoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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